N1-Benzylpropane-1,3-diamine
Description
N1-Benzylpropane-1,3-diamine is an organic compound that has garnered attention within the scientific community for its versatile applications. ontosight.ai Structurally, it is a diamine featuring a propane (B168953) backbone with a benzyl (B1604629) group attached to one of the nitrogen atoms. ontosight.ai This compound, with the chemical formula C10H16N2, serves as a significant component in various synthetic pathways. ontosight.ainih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-benzylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLHDXQRFPJPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160907 | |
| Record name | N-Benzylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13910-48-0 | |
| Record name | N-Benzyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13910-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Benzylpropane-1,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013910480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
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| Record name | N-benzylpropane-1,3-diamine | |
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Synthetic Methodologies for N1 Benzylpropane 1,3 Diamine and Its Analogs
Established Synthetic Routes and Reaction Optimizations
The synthesis of N1-Benzylpropane-1,3-diamine can be achieved through several established methods, with reductive amination and sequential nitrile amidination-reduction pathways being prominent.
Reductive Amination Strategies
Reductive amination is a widely utilized and versatile method for the synthesis of amines. masterorganicchemistry.com This one-pot reaction involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. scispace.com For the synthesis of this compound, this typically involves the reaction of benzaldehyde (B42025) with 1,3-propanediamine.
The reaction proceeds by the nucleophilic attack of the primary amine group of 1,3-propanediamine on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine), which is subsequently reduced to the final product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Sodium borohydride is a cost-effective and safe reducing agent, and its use in the presence of silica (B1680970) gel can provide an active and inexpensive catalytic system for reductive aminations. scispace.com
A study by Phanstiel and co-workers detailed a procedure for double reductive amination between diamines and benzaldehydes, which has been adapted for the synthesis of various N,N'-disubstituted diamines with good yields. nih.gov This approach can be controlled to achieve mono-benzylation, yielding this compound. The versatility of this method allows for the synthesis of a wide array of analogs by varying the aldehyde and diamine starting materials. masterorganicchemistry.com For instance, substituted benzaldehydes can be used to introduce various functional groups onto the aromatic ring. google.com
Electrochemical reductive amination presents an alternative approach, using an inner-sphere route on a silver electrocatalyst at ambient conditions to synthesize benzylamine (B48309) from benzaldehyde and ammonia. chemrxiv.org This method offers a potential avenue for the synthesis of this compound under mild conditions.
Sequential Nitrile Amidination-Reduction Pathways
A more recent and efficient strategy for the synthesis of linear polyamines, including this compound, involves a sequential nitrile amidination-reduction pathway. nih.govnih.gov This two-step procedure offers a robust methodology under non-harsh conditions and avoids the need for protective groups and complex workup procedures. nih.govnih.gov
The first step involves the formation of a cyclic amidine, such as a 3,4,5,6-tetrahydropyrimidine, from a nitrile precursor and a diamine. nih.govacs.org For the synthesis of an N-benzyl substituted diamine, benzonitrile (B105546) can be used as the nitrile precursor. nih.gov The amidine formation can be promoted by an organocatalyst like N-acetylcysteine, eliminating the need for transition metals. acs.org
In the second step, the cyclic amidine undergoes chemoselective reductive opening to yield the linear polyamine. nih.govnih.gov A borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) has been shown to be a highly effective and chemoselective reducing agent for this transformation, specifically yielding linear polyamines without branched byproducts. nih.gov This method is particularly advantageous as it allows for the selective N-benzyl monoprotection of one of the primary amino groups in the diamine. nih.gov
Other Established Synthetic Protocols
Another established method for preparing N-benzyl-1,3-propanediamine is the Maginol reaction, which involves the condensation of benzylamine and diethyl malonate under the influence of an acid catalyst. chembk.com
Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of chiral diamines is of significant interest due to their widespread use as chiral auxiliaries, ligands in asymmetric catalysis, and as components of biologically active molecules. rsc.orgmdpi.com
Chiral Auxiliaries and Organocatalysis in Stereoselective Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of synthesizing chiral this compound derivatives, a chiral auxiliary can be attached to either the diamine or the benzyl (B1604629) group to direct the formation of a specific enantiomer. For example, chiral lithium amides have been used in the asymmetric addition to α,β-unsaturated esters to create a chiral 1,3-diamine scaffold with controlled stereochemistry. mdpi.com
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.orgresearchgate.net Chiral 1,3-diamine derivatives themselves can act as organocatalysts. nii.ac.jpchemrxiv.org For instance, 1,3-diamine-derived catalysts have been designed and successfully used in asymmetric Mannich reactions of ketones. nii.ac.jp The development of novel imidazolidinone-based organocatalysts, which are accessible from amino acids, has expanded the scope of organocatalytic transformations. beilstein-journals.org
Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. libretexts.org Several strategies have been developed for the enantioselective synthesis of chiral diamines.
One approach involves the catalytic aminolysis of meso-aziridines, which is an efficient method for obtaining chiral 1,2-diamines with two different amino groups. rsc.org While this is for 1,2-diamines, the principles can be adapted for 1,3-diamine synthesis.
Another powerful technique is the asymmetric reductive coupling of imines. A method involving a chiral diboron-templated asymmetric homocoupling has been developed for the synthesis of chiral vicinal diamines with high enantioselectivity and diastereoselectivity. rsc.org
Sequential palladium and rhodium catalysis has also been employed for the asymmetric synthesis of diamine derivatives. nih.gov This involves a Pd-catalyzed asymmetric allylic amination to form enantioenriched N-allyl hydroxylamine-O-sulfamates, followed by a Rh-catalyzed intramolecular aziridination. nih.gov
The following table provides a summary of different synthetic approaches:
Table 1:| Methodology | Description | Key Reagents/Catalysts | Advantages | Reference(s) |
|---|---|---|---|---|
| Reductive Amination | One-pot reaction of an aldehyde/ketone with an amine, followed by in-situ reduction of the imine intermediate. | Benzaldehyde, 1,3-propanediamine, NaBH₄, NaBH₃CN, Silica gel | Versatile, cost-effective, allows for wide range of analogs. | masterorganicchemistry.comscispace.comnih.gov |
| Sequential Nitrile Amidination-Reduction | Two-step process involving formation of a cyclic amidine from a nitrile and diamine, followed by reductive opening. | Benzonitrile, 1,3-propanediamine, N-acetylcysteine, BH₃·SMe₂ | High yield, non-harsh conditions, avoids protective groups. | nih.govnih.govacs.org |
| Maginol Reaction | Condensation of an amine with a malonic ester derivative. | Benzylamine, Diethyl malonate, Acid catalyst | Established protocol. | chembk.com |
| Asymmetric Synthesis with Chiral Auxiliaries | Temporary incorporation of a chiral group to control stereochemistry. | Chiral lithium amides, α,β-unsaturated esters | High stereocontrol. | mdpi.comwikipedia.org |
| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric reactions. | Chiral 1,3-diamines, Imidazolidinones | Metal-free, mild conditions. | beilstein-journals.orgnii.ac.jp |
| Enantioselective Catalysis | Use of chiral catalysts to produce a single enantiomer. | Chiral diboron (B99234) complexes, Pd and Rh catalysts | High enantioselectivity. | rsc.orgrsc.orgnih.gov |
Derivatization Strategies for this compound Analogs
Synthesis of N-Benzylated Polyamine Analogues
Expanding the this compound core into more complex N-benzylated polyamine analogues is a key strategy for developing new compounds. This can be achieved by introducing additional aminopropyl or aminoethyl units or by adding benzyl groups to the terminal nitrogen.
A straightforward method for synthesizing symmetrically disubstituted analogues is the double reductive amination of propane-1,3-diamine with two equivalents of benzaldehyde. An eco-friendly protocol for this transformation uses water as the solvent for the initial di-Schiff base formation, followed by a solvent-free reduction with sodium borohydride to produce N,N'-dibenzylpropane-1,3-diamine in good yield. researchgate.net
More complex, linear polyamines can be constructed using sequential methodologies. One such approach involves a nitrile amidination-reduction sequence to extend the polyamine chain. This method was used to synthesize N-(3-Aminopropyl)-N′-benzylpropane-1,3-diamine with a near-quantitative yield. nih.gov This demonstrates an effective strategy for the controlled, stepwise elongation of the diamine backbone. nih.gov
| Target Compound | Starting Materials | Key Reagents | Yield | Reference |
| N,N'-Dibenzylpropane-1,3-diamine | Propane-1,3-diamine, Benzaldehyde | H₂O, NaBH₄ | 67% | researchgate.net |
| N-(3-Aminopropyl)-N′-benzylpropane-1,3-diamine | N-Benzylpropane-1,3-diamine, Acrylonitrile | Sequential amidination and reduction | 99% | nih.gov |
| N-Benzyl-N′-(2-{[2-(benzylamino)ethyl]amino}ethyl)ethane-1,2-diamine | N-Benzylethane-1,2-diamine | Sequential reactions | 90% | nih.gov |
Diversification via Aromatic and Aliphatic Substitutions
Further diversification of the this compound scaffold can be achieved by introducing substituents onto the aromatic benzyl ring or the aliphatic propane (B168953) backbone.
Aromatic Substitution: The introduction of substituents on the phenyl ring is readily accomplished by using appropriately substituted benzaldehydes in reductive amination reactions. This approach has been used to synthesize a variety of analogs. For example, reacting propane-1,3-diamine with substituted benzaldehydes has yielded derivatives such as N-(2-chlorobenzyl)propane-1,3-diamine, N-(4-chlorobenzyl)propane-1,3-diamine, N-(4-nitrobenzyl)propane-1,3-diamine, and N-(4-methoxy-benzyl)propane-1,3-diamine. nih.gov Similarly, the synthesis of N,N'-bis(o-hydroxybenzyl)propane-1,3-diamine and N,N'-bis(p-methoxybenzyl)propane-1,3-diamine has been reported using the corresponding hydroxy- and methoxy-substituted benzaldehydes. researchgate.net
Aliphatic Substitution: Modification of the propane-1,3-diamine backbone is another route for creating structural diversity. This is typically achieved by starting with an already substituted diamine before performing the N-benzylation step. This allows for the incorporation of various alkyl or functional groups along the aliphatic chain, influencing the steric and electronic properties of the final molecule.
| Derivative | Position of Substitution | Substituent | Precursor | Reference |
| N-(2-chlorobenzyl)propane-1,3-diamine | Aromatic Ring | 2-Chloro | 2-Chlorobenzaldehyde | nih.gov |
| N-(4-chlorobenzyl)propane-1,3-diamine | Aromatic Ring | 4-Chloro | 4-Chlorobenzaldehyde | nih.gov |
| N-(4-nitrobenzyl)propane-1,3-diamine | Aromatic Ring | 4-Nitro | 4-Nitrobenzaldehyde | nih.gov |
| N-(4-methoxy-benzyl)propane-1,3-diamine | Aromatic Ring | 4-Methoxy | 4-Methoxybenzaldehyde | nih.gov |
| N,N'-bis(o-hydroxybenzyl)propane-1,3-diamine | Aromatic Ring | 2-Hydroxy | 2-Hydroxybenzaldehyde | researchgate.net |
Chemical Reactivity and Transformation Pathways of N1 Benzylpropane 1,3 Diamine
Fundamental Reaction Types
The reactivity of N1-Benzylpropane-1,3-diamine is primarily dictated by the two nitrogen centers, which can act as nucleophiles and bases, and the adjacent C-H and N-H bonds that are susceptible to oxidation.
The amine functional groups in this compound can undergo oxidation through both chemical and enzymatic methods. While specific studies on the chemical oxidation of this compound are not extensively detailed in the literature, the reactivity of analogous N-alkylated diamines suggests that strong oxidizing agents can be employed. For instance, compounds with similar structures can be oxidized to form quinones or other derivatives using reagents like potassium permanganate (B83412) or chromium trioxide.
More specific is its role as a substrate for biological catalysts. This compound has been investigated in the context of the metabolism of N-alkylated spermine (B22157) analogues by enzymes such as polyamine oxidase (PAO) and spermine oxidase (SMO). nih.gov These enzymes catalyze the oxidation of polyamines, which is a critical biological function. The susceptibility of this compound to enzymatic oxidation highlights its potential interaction with biological systems and metabolic pathways.
While this compound itself is typically the product of a reduction reaction rather than a reactant, the transformation of its precursors is a key aspect of its synthesis. A highly efficient method for preparing this compound involves the chemoselective reduction of N(1)-substituted-3,4,5,6-tetrahydropyrimidines. In a documented procedure, the corresponding precursor was reduced using a borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), yielding this compound as a colorless oil with a high yield of 95%. acs.org
This transformation underscores the stability of the benzyl-amine bond under these specific reductive conditions, which selectively cleave the cyclic amidine structure to produce the desired linear diamine. acs.org Other common reducing agents like lithium aluminum hydride (LiAlH₄) are also used for the reduction of amide precursors to form related diamine structures. wisc.edu
The presence of both a primary and a secondary amine group makes this compound an excellent nucleophile. These nitrogen atoms can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is fundamental to its use as a building block in organic synthesis.
The amine groups can undergo N-alkylation with various organic electrophiles. For example, the primary amine can be selectively alkylated. google.com Furthermore, both amine groups can be functionalized, as demonstrated in the synthesis of N1,N3-dibenzylpropane-1,3-diamine, where both nitrogens of the parent propane-1,3-diamine are alkylated. nih.gov This reactivity allows for the construction of more complex polyamine scaffolds. In one synthetic strategy, a Boc-protected diamine undergoes nucleophilic substitution with activated bromides to yield aminium salts, which are precursors to modified antibiotics. rsc.org This highlights the utility of the nucleophilic character of the diamine in creating libraries of compounds for pharmaceutical research. nih.govrsc.org
Table 1: Summary of Fundamental Reaction Types
| Reaction Type | Reagent(s) / Catalyst | Product Type / Observation | Reference(s) |
|---|---|---|---|
| Oxidation | Polyamine Oxidase (Enzymatic) | Metabolized as a spermine analogue | nih.gov |
| Potassium Permanganate | Expected to form oxidized derivatives like quinones | ||
| Reduction | Borane-dimethyl sulfide complex | This compound (from cyclic precursor) | acs.org |
| Lithium Aluminum Hydride (LiAlH₄) | Used to reduce amide precursors to related diamines | wisc.edu | |
| Nucleophilic Substitution | Alkyl Halides | N-alkylated products | google.com |
| Bromoacetyl bromide, followed by Boc-protected diamine | Aminium salt precursors | rsc.org |
N-N Bond Cleavage and Other Skeletal Rearrangements
One potential transformation for related structures is the Hofmann rearrangement, though this typically involves amides. A more relevant, albeit still context-dependent, reaction is the Hofmann-Löffler-Freytag reaction, which involves the rearrangement of N-haloamines to form heterocyclic compounds. For this to occur, this compound would first need to be converted to an N-haloamine.
Another potential rearrangement involves the N-benzyl group. In the presence of specific catalysts and high temperatures (275-400 °C), N-alkyl aromatic amines can undergo rearrangement to form ortho-alkyl primary aromatic amines. google.com This type of transformation represents a significant skeletal alteration, migrating the alkyl group from the nitrogen to the aromatic ring of the benzyl (B1604629) substituent. However, the application of these specific conditions to this compound has not been documented. The lack of specific literature on skeletal rearrangements of this compound suggests that its backbone is generally stable under common synthetic conditions.
Reactivity in Complex Organic Synthesis
The dual nucleophilicity of this compound makes it a valuable intermediate and building block in the synthesis of more complex molecules with applications in medicinal chemistry, materials science, and agrochemicals. ontosight.aichembk.com
Its structure serves as a versatile scaffold for creating libraries of compounds for biological screening. For example, it has been used as the core structure to synthesize a series of bis-benzyl polyamine analogues tested for antimalarial activity. nih.gov The ability to functionalize both amine groups allows for systematic modifications to explore structure-activity relationships.
In polymer chemistry, related N-alkylated diamines, such as N-benzylpropane-1,2-diamine, are used as accelerators and curing agents for epoxy resins. google.comgoogle.com The amine groups react with the epoxide rings, leading to cross-linking and the formation of a rigid polymer network. This reactivity is crucial for the performance of coatings, adhesives, and composite materials.
Furthermore, this compound is a key component in the synthesis of linear polyamines. A straightforward, two-step procedure utilizes the reduction of a cyclic amidine precursor to generate the N-benzyl protected diamine, which can be further elaborated into longer polyamine chains. acs.orgsemanticscholar.org These polyamines are of interest for their biological roles and potential therapeutic applications.
Table 2: Applications of this compound in Synthesis
| Application Area | Role of Compound | Resulting Product / Application | Reference(s) |
|---|---|---|---|
| Medicinal Chemistry | Scaffold/Intermediate | Library of bis-substituted diamines for anti-parasitic screening | nih.gov |
| Precursor | Synthesis of pharmaceuticals | ontosight.ai | |
| Materials Science | Curing Agent/Accelerator | Cured epoxy resins for coatings and composites | google.comgoogle.com |
| Intermediate | Synthesis of polymers | ontosight.ai | |
| Organic Synthesis | Building Block | Synthesis of linear polyamines | acs.orgsemanticscholar.org |
| Intermediate | Synthesis of agrochemicals | ontosight.ai |
Coordination Chemistry and Catalytic Applications of N1 Benzylpropane 1,3 Diamine Based Ligands
Ligand Design and Metal Chelation Properties
The design of ligands based on the N1-benzylpropane-1,3-diamine scaffold allows for the systematic tuning of electronic and steric properties, which in turn influences the stability, geometry, and reactivity of the resulting metal complexes.
This compound and its derivatives primarily function as bidentate ligands, coordinating to a metal center through the nitrogen atoms of the two amine groups to form a chelate ring. researchgate.net This chelating behavior is a key feature, contributing to the stability of the resulting metal complexes. In complexes with metals like platinum(II), the central metal atom is chelated by the N-benzylpropane-1,3-diamine ligand. researchgate.net The formation of these chelate complexes is a thermodynamically favorable process known as the chelate effect, which leads to greater stability compared to complexes formed with analogous monodentate ligands. mathabhangacollege.ac.indalalinstitute.com
The presence of the benzyl (B1604629) group on one of the nitrogen atoms introduces significant steric bulk, which influences the conformational preferences of the ligand upon coordination. This steric hindrance can favor specific conformations, such as a gauche conformation around the central C-N bonds, to minimize van der Waals repulsions. Furthermore, the coordination of this compound can lead to the formation of chiral complexes. For example, the crystal structure of a platinum(II) complex containing this ligand revealed the formation of a dimer composed of an enantiomeric pair. researchgate.net The stereochemistry of the resulting metal complex is a crucial aspect that can affect its biological activity and catalytic applications.
Transition Metal Complexes of this compound
The this compound ligand has been successfully used to synthesize complexes with various transition metals, most notably platinum(II) and palladium(II).
Several platinum(II) complexes featuring N-benzyl-1,3-propanediamine and its derivatives have been synthesized and characterized. nih.gov The general synthetic route involves the reaction of K₂[PtCl₄] with the appropriate diamine ligand in water. nih.gov
The characterization of these complexes relies on various spectroscopic methods.
| Technique | Observed Signals and Assignments |
|---|---|
| IR ν KBr (cm⁻¹) | 3245, 3216, 3168, 3144 (N-H), 3004, 2938 (C-H), 1611, 1513, 1460 (Aromatic C=C) |
| ¹H-NMR (400 MHz; DMSO-d₆) δ | 1.49 (m, 2H, CH₂); 2.40, 2.49 (2m, 4H, CH₂NH₂, CH₂NH); 3.72 (s, 3H, OCH₃); 3.92, 4.33 (2dd, 2H, CH₂Ph); 5.12, 5.85 (2sl, 3H, NH₂, NH); 6.88, 7.32 (2d, 4H, Ph) |
| ¹³C-NMR (100 MHz, CDCl₃) δ | 23.06, 42.43, 47.05, 55.14 (CH₂); 55.22 (OCH₃); 113.58, 131.07, 131.87, 132.45, 158.86 (Ph) |
| ¹⁹⁵Pt-NMR (86 MHz, DMSO-d₆) δ | -2256 |
Palladium(II) complexes are renowned for their catalytic prowess in a wide array of organic transformations, particularly in C-C cross-coupling reactions. mdpi.commdpi.com While research specifically detailing the catalytic activity of palladium(II) complexes with this compound is nascent, the broader class of Pd(II)-diamine complexes shows significant promise. The identity of the diamine ligand is known to have a substantial effect on catalyst efficiency. ua.edu
Studies on related sulfonated salan-type ligands, which incorporate a diamine bridge, have demonstrated that Pd(II) complexes can be highly active catalysts for Suzuki-Miyaura cross-coupling reactions in aqueous media under aerobic conditions. mdpi.com The nature of the bridging unit within the diamine moiety significantly influences the catalytic performance. mdpi.com Similarly, palladium(II) complexes with other chelating ligands, such as those derived from proline, are active catalysts for the oxidative coupling of olefins and phenylboronic acids. mdpi.com These findings suggest that palladium(II) complexes of this compound could serve as effective precatalysts, generating the active LPd(0) species required for catalytic cycles in reactions like allylic amination and α-arylation of ketones. ua.edursc.org
| Complex Type | Reaction Catalyzed | Key Findings | Reference |
|---|---|---|---|
| Pd(II)-Sulfonated Salan Complexes | Suzuki–Miyaura Cross-Coupling | Active and stable catalysts in aqueous, aerobic conditions. The diamine bridge structure affects performance. | mdpi.com |
| Pd(II)-Proline Complexes | Oxidative Coupling of Olefins and Phenylboronic Acids | Catalytically active, with some enantioselectivity observed. | mdpi.com |
| Pd(η³-allyl)(DTBNpP)Cl | Arylation of Amines and Enolates | Highly efficient precatalyst for coupling with aryl bromides and chlorides. | ua.edu |
| [PdCl(η³-C₃H₅)(FcPR₂-κP)] | Suzuki–Miyaura Cross-Coupling | Effective precatalysts that are thought to form stable LPd(0) active species. | rsc.org |
Copper Complexes in Cross-Coupling Reactions
Complexes derived from this compound have demonstrated utility as ligands in copper-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The diamine ligand plays a crucial role in stabilizing the copper catalyst and modulating its reactivity, often enabling milder reaction conditions and broader substrate scope compared to traditional methods.
The use of diamine ligands, in general, has been pivotal in advancing copper-catalyzed cross-coupling reactions, such as the Ullmann and Goldberg reactions. nih.gov These ligands can facilitate reactions under milder conditions, including lower temperatures and the use of weaker bases, thereby increasing the functional group tolerance of these transformations. nih.gov While much of the initial success in this area utilized N,N'-disubstituted diamines, the principles extend to monosubstituted ligands like this compound.
Recent advancements have highlighted the effectiveness of benzene-1,2-diamine ligands in copper-catalyzed cross-coupling reactions at room temperature. tcichemicals.comtcichemicals.com These ligands form electron-rich anionic complexes with copper, which promotes rapid oxidative addition. tcichemicals.comtcichemicals.com The presence of aryl substituents on the ligand can further stabilize the active species through π-interactions, preventing catalyst decomposition. tcichemicals.comtcichemicals.com
In the context of this compound, its coordination to a copper center would create a chelate ring, enhancing the stability of the resulting complex. The benzyl group can influence the steric and electronic properties of the catalyst, which in turn affects the efficiency and selectivity of the cross-coupling reaction. For instance, in the coupling of aryl halides with amines (Buchwald-Hartwig type reaction), the nature of the diamine ligand is critical for achieving high yields and turnover numbers.
A significant development in this field is the use of photoinduced copper catalysis. snnu.edu.cn In some systems, a combination of a copper catalyst with a diamine ligand, under light irradiation, can promote enantioselective coupling reactions. snnu.edu.cnnih.gov This dual catalytic approach, where a photocatalyst generates a reactive intermediate that is then stereoselectively coupled by a chiral copper complex, has expanded the scope of copper-catalyzed cross-coupling to include the synthesis of chiral molecules. nih.gov
Interactive Data Table: Copper-Catalyzed Cross-Coupling Reactions with Diamine Ligands
| Reaction Type | Ligand Type | Catalyst System | Key Features |
| Ullmann Condensation | Diamine | CuI / Diamine | Milder reaction conditions, broader substrate scope |
| Goldberg Reaction | Diamine | CuI / Diamine | Coupling of aryl halides and amides at lower temperatures |
| Buchwald-Hartwig Amination | Diamine | CuI / Diamine | C-N bond formation |
| C-O Cross-Coupling | Benzene-1,2-diamine | CuI / Benzene-1,2-diamine | Room temperature reaction, high efficiency |
| Photoinduced Asymmetric Amidation | Chiral Diamine | Copper/Bisphosphine/Phenoxide & Chiral Copper/Diamine | Enantioconvergent substitution of racemic alkyl electrophiles |
Other Transition Metal Systems
Beyond copper, this compound and its derivatives can serve as effective ligands for a variety of other transition metals, leading to complexes with interesting catalytic properties. The versatility of the diamine backbone allows for the synthesis of complexes with metals such as platinum, cobalt, and ruthenium, each exhibiting unique reactivity.
For example, platinum complexes containing N-benzylpropane-1,3-diamine have been synthesized and characterized. researchgate.net While often studied for their potential biological applications, these complexes also provide fundamental insights into the coordination chemistry of this ligand. The coordination of this compound to a platinum(II) center, along with another bidentate ligand like 2,2'-bipyridine, results in a square planar geometry around the metal ion. researchgate.net The structural parameters of such complexes are influenced by the chelate ring size and the nature of the counter-ions. researchgate.net
In the realm of polymerization catalysis, cobalt(II) complexes supported by iminomethylpyridine ligands derived from diamines have been investigated. For instance, a complex with a ligand derived from (E)-N¹,N¹-dimethyl-N³-(pyridin-2-ylmethylene)propane-1,3-diamine showed high catalytic activity for the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net These cobalt complexes, when activated with modified methylaluminoxane (B55162) (MMAO), can produce high molecular weight polymers with specific stereostructures. researchgate.net The electronic and steric properties of the substituents on the diamine backbone significantly influence the catalytic performance. researchgate.net
Ruthenium complexes bearing diamine ligands have also been developed for various catalytic transformations. While direct examples with this compound are less common in the provided context, the broader class of diamine-ruthenium complexes is well-established in asymmetric catalysis, such as in the enantioselective hydrogenation of ketones and alkenes. The coordination of the diamine ligand to the ruthenium center is crucial for creating the chiral environment necessary for stereoselective transformations.
The broader field of transition metal catalysis continually explores new ligand scaffolds to fine-tune the reactivity of metal centers. nih.gov Main group elements have even been incorporated as supporting ligands in conjunction with transition metals to create bimetallic catalysts with unique reactivity. nih.gov
Interactive Data Table: Catalytic Applications of Transition Metal Complexes with Diamine-Type Ligands
| Metal | Ligand Type | Reaction Type | Key Findings |
| Platinum | N-benzylpropane-1,3-diamine | Structural studies | Forms square planar complexes; structure influenced by chelate ring size and counter-ions. researchgate.net |
| Cobalt | Iminomethylpyridine derived from a diamine | Methyl methacrylate polymerization | High catalytic activity, producing high molecular weight syndio-enriched PMMA. researchgate.net |
| Cobalt | Iminomethylpyridine derived from a diamine | rac-Lactide polymerization | Produces hetero-enriched polylactide; stereoselectivity influenced by ligand substituents. researchgate.net |
| Ruthenium | Chiral Diamine | Asymmetric Hydrogenation | Established for enantioselective reduction of ketones and alkenes. |
This compound as a Ligand in Asymmetric Catalysis
The this compound scaffold is a valuable component in the design of chiral ligands for asymmetric catalysis. The presence of two nitrogen atoms provides a bidentate coordination site for a metal catalyst, while the propane (B168953) backbone can be readily modified to introduce chirality and influence the steric environment around the active site.
Enantioselective Transformations Mediated by Chiral Diamine Complexes
Chiral diamine complexes are instrumental in a wide array of enantioselective transformations. When this compound is rendered chiral, either through substitution on the backbone or on the nitrogen atoms, it can be used to create a chiral environment around a metal center. This chiral pocket can then discriminate between the two enantiotopic faces of a prochiral substrate or two enantiomers in a racemic mixture, leading to the preferential formation of one enantiomer of the product.
A prominent application of chiral diamine ligands is in copper-catalyzed asymmetric reactions. For instance, a photoinduced copper-catalyzed asymmetric amidation has been developed for the enantioconvergent substitution of racemic alkyl electrophiles. nih.gov This system utilizes a chiral diamine ligand in conjunction with a copper catalyst to achieve high enantioselectivity. nih.gov This demonstrates the potential for chiral derivatives of this compound to be employed in such advanced catalytic systems.
The synthesis of chiral 1,3-diamines is an active area of research, with methods such as the aza-Michael addition of chiral lithium amides to α,β-unsaturated esters providing a route to these valuable compounds. mdpi.com The resulting chiral diamines can then be used as ligands or organocatalysts. mdpi.com
Enantioselective carbenoid insertion into C(sp³)–H bonds is another area where chiral ligands are crucial. beilstein-journals.org While rhodium complexes with carboxylate and carboxamide ligands are common, the development of new chiral ligands, potentially based on the this compound framework, is a continuous effort to improve the efficiency and selectivity of these reactions. beilstein-journals.org
Role in Organocatalysis
Beyond their use as ligands for transition metals, chiral diamines, including derivatives of this compound, can function as organocatalysts. In this mode of catalysis, the diamine itself, or a protonated form, directly participates in the catalytic cycle without the involvement of a metal.
Chiral 1,3-diamines have found applications as organocatalysts in various chemical transformations. mdpi.com For example, they can be used to catalyze enantioselective Michael additions, Mannich reactions, and aldol (B89426) reactions. The basic nitrogen atoms of the diamine can activate the nucleophile, while the chiral backbone induces stereoselectivity.
Derivatives of N1,N3-Dibenzylpropane-1,3-diamine have been explicitly mentioned for their use in asymmetric synthesis as organocatalysts. Their ability to facilitate enantioselective reactions makes them valuable in the synthesis of chiral pharmaceuticals. The synthesis of complex molecules can be achieved through methodologies like aza-Michael additions and reductions using these diamine-based organocatalysts.
The development of dynamic ammonium (B1175870) salt catalysts, formed from the combination of a chiral acid and a chiral or achiral amine, represents a sophisticated approach to organocatalysis. nih.gov These systems can create highly organized and flexible catalytic environments. While not directly involving this compound in the provided context, the principles of using chiral amines in such salt-based catalysis are relevant to the potential applications of this compound and its derivatives.
Interactive Data Table: Asymmetric Reactions Involving Diamine Scaffolds
| Catalysis Type | Reaction | Catalyst/Ligand | Key Outcome |
| Metal Catalysis | Photoinduced Asymmetric Amidation | Chiral Copper/Diamine Complex | Enantioconvergent substitution of racemic alkyl electrophiles. nih.gov |
| Metal Catalysis | Asymmetric Allylic Alkylation | Chiral Biimidazoline-Palladium Complex | Moderate to high enantioselectivity. researchgate.net |
| Organocatalysis | Asymmetric Synthesis | N1,N3-Dibenzylpropane-1,3-diamine derivatives | Facilitates enantioselective reactions for producing chiral pharmaceuticals. |
| Organocatalysis | Enantioselective Direct Mannich-type Reaction | Chiral Ammonium Salt | High enantioselectivity through dynamic complexation. nih.gov |
Biological Activity and Mechanistic Investigations of N1 Benzylpropane 1,3 Diamine Derivatives
Modulation of Biological Pathways
Derivatives of N1-Benzylpropane-1,3-diamine and related N-benzylated polyamine analogues are recognized for their significant interactions with crucial biological pathways. Their activity often stems from their structural similarity to endogenous polyamines like spermidine and spermine (B22157), allowing them to interfere with polyamine metabolism, a pathway essential for cell proliferation and differentiation.
Research has demonstrated that N-benzylated polyamine analogues can directly interact with and modulate the activity of key enzymes and cellular receptors.
Enzyme Inhibition and Interaction: A primary mechanism of action for these compounds is the inhibition of enzymes critical to polyamine biosynthesis. The bis(benzyl)polyamine analogue MDL 27695 has been identified as an inhibitor of ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), the rate-limiting enzymes in the polyamine synthesis pathway. mdpi.comnih.gov By down-regulating these enzymes, the analogues effectively reduce the cellular production of essential polyamines. nih.gov Furthermore, N-benzyl substituted polyamines can also serve as substrates for metabolic enzymes such as human polyamine oxidase (APAO) and spermine oxidase (SMO), which are involved in the catabolism of polyamines. nih.gov The characteristic feature of human diamine oxidase (hDAO), an enzyme that metabolizes diamines, is an aspartic acid residue that is believed to be responsible for its specificity by interacting with the second amino group of its substrates. nih.gov
Receptor Binding: Certain derivatives have been shown to interact directly with cell surface receptors. For instance, a family of N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines acts as calcimimetics, directly targeting the calcium-sensing receptor (CaSR). nih.gov One potent compound from this family, (R)-2-[N-(1-(1-naphthyl)ethyl)aminomethyl]indole (calindol), demonstrated high efficacy in stimulating the human CaSR. nih.gov
| Compound Family/Derivative | Target Enzyme/Receptor | Observed Interaction |
| Bis(benzyl)polyamine analogues (e.g., MDL 27695) | Ornithine Decarboxylase (ODC) | Inhibition of enzyme activity, leading to reduced polyamine synthesis. mdpi.com |
| Bis(benzyl)polyamine analogues (e.g., MDL 27695) | S-adenosylmethionine Decarboxylase (AdoMetDC) | Inhibition of enzyme activity, contributing to the depletion of cellular polyamines. mdpi.com |
| N-benzyl substituted polyamines | Polyamine Oxidase (APAO) / Spermine Oxidase (SMO) | Act as substrates for these catabolic enzymes. nih.gov |
| N2-benzyl-phenylpropane-1,2-diamine derivatives | Calcium-Sensing Receptor (CaSR) | Act as calcimimetics, stimulating receptor activity. nih.gov |
The interaction of this compound derivatives with enzymes and receptors triggers significant downstream effects on cellular signaling.
By inhibiting ODC and AdoMetDC, these analogues lead to a measurable depletion of intracellular polyamines, such as putrescine and spermidine. mdpi.comnih.gov Since polyamines are critical for processes like DNA stabilization, gene expression, and protein synthesis, their depletion disrupts these fundamental cellular functions.
The activation of the calcium-sensing receptor by derivatives like calindol directly influences intracellular signaling pathways. nih.gov This interaction stimulates the accumulation of inositol phosphates, which are second messengers that play a crucial role in mobilizing intracellular calcium and activating a variety of cellular responses. nih.gov
Antimalarial Activity of N-Benzylated Polyamine Analogues
The rapid proliferation of malaria parasites makes them highly dependent on polyamine metabolism, rendering this pathway an attractive target for chemotherapeutic intervention. oup.com N-benzylated polyamine analogues have emerged as potent antimalarial agents.
In Vitro Studies: Several bis(benzyl)polyamine analogues have demonstrated potent inhibitory effects against both chloroquine-sensitive and chloroquine-resistant strains of the human malaria parasite, Plasmodium falciparum. nih.gov The activity of these compounds is significant, with IC50 values (the concentration required to inhibit 50% of parasite growth) typically falling within the range of 0.2 to 14 µM. oup.comnih.gov
| Compound Class | P. falciparum Strains | IC50 Value Range (µM) |
| Bis(benzyl)polyamine analogues | Chloroquine-resistant & sensitive | 0.2 - 14 |
In Vivo Studies: The antimalarial potential of these analogues has been confirmed in animal models. In a key study, the administration of MDL 27695 in combination with α-difluoromethylornithine (DFMO, an inhibitor of ornithine decarboxylase) resulted in the cure of 47 out of 54 mice infected with Plasmodium berghei. nih.govnih.gov This combination therapy highlights the synergistic potential of targeting the polyamine pathway from multiple points. N-benzyl substituted polyamines have generally been shown to be effective in treating malaria in mouse models. nih.gov
The primary mechanism of action for the antimalarial activity of bis(benzyl)polyamine analogues is believed to be the disruption of parasite macromolecular synthesis. nih.gov Studies with the analogue MDL 27695 showed that it rapidly inhibited the incorporation of hypoxanthine into the RNA and DNA of P. falciparum. nih.gov This suggests that the major cytotoxic event may be the direct binding of the compound to the parasite's DNA. nih.govgla.ac.uk This binding disrupts the processes of replication and transcription, ultimately leading to parasite death.
Antiproliferative Activity and Cancer Research
The link between dysregulated polyamine metabolism and cancer cell growth is well-established, making this pathway a target for anticancer drug design. nih.govnih.gov Cancer cells exhibit accelerated polyamine metabolism and require high levels of polyamines to sustain their rapid proliferation. nih.govoup.com
Symmetrically substituted polyamine analogues, including N-benzylated derivatives, have been developed to exploit this dependency. These compounds are typically transported into cancer cells via the same mechanism as natural polyamines. nih.gov Once inside, they exert their antiproliferative effects by down-regulating the key biosynthetic enzymes ODC and AdoMetDC, while being unable to fulfill the biological functions of the natural polyamines they displace. nih.gov This disruption of polyamine homeostasis can result in either cytostasis (cessation of cell growth) or cytotoxicity (cell death). nih.gov
The antiproliferative activity of quinoxaline derivatives containing a benzylamine (B48309) moiety has been evaluated against several human cancer cell lines. nih.gov These studies have shown a wide spectrum of activity, with some compounds demonstrating significant potency.
| Cell Line | Cancer Type | Example Compound | IC50 (µM) |
| MCF-7 | Breast Cancer | Compound 6k | 6.93 ± 0.4 |
| HeLa | Cervical Cancer | Compound 6k | 9.46 ± 0.7 |
| HCT-116 | Colon Cancer | Compound 6k | 10.88 ± 0.8 |
| PC-3 | Prostate Cancer | Compound 6k | 12.17 ± 0.9 |
Note: Compound 6k is a novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) propanamide derivative. nih.gov
Polyamine Metabolism and Oxidase Interactions
N-benzyl substituted polyamine analogs, including structures related to this compound, have been identified as potent interactors with key enzymes in polyamine catabolism, namely polyamine oxidases. These enzymes are crucial for maintaining polyamine homeostasis, and their dysregulation is associated with various diseases, including cancer.
Research has shown that N,N'-Bis(benzyl)polyamine analogs are effective substrates for highly purified polyamine oxidase (APAO). nih.gov The enzymatic reaction, which involves the debenzylation of these analogs, is dependent on molecular oxygen and shares the same optimal pH range (9-10) as the oxidation of the natural substrate, N1-acetylspermine. nih.gov This metabolic activity was found to co-elute with N1-acetylspermine oxidizing activity, indicating that the same enzyme is responsible for both processes. nih.gov
Further studies on N-benzyl substituted spermine analogues revealed their substrate properties for both recombinant human polyamine oxidase (APAO) and spermine oxidase (SMO). researchgate.netjohnshopkins.edu Kinetic analysis has provided specific parameters for these interactions, demonstrating that these synthetic analogs are recognized and processed by these key metabolic enzymes. researchgate.netjohnshopkins.edu The metabolism of these benzyl (B1604629) derivatives is competitively inhibited by natural substrates like N1-acetylspermine and N1-acetylspermidine. nih.gov
Below is a table summarizing the kinetic parameters for the metabolism of various N-benzylpolyamine analogs by human APAO and SMO.
| Substrate | Enzyme | Km (μM) | kcat (s-1) |
| DBSPM | APAO | 5.4 | 2.0 |
| SMO | 33 | 0.3 | |
| BnEtSPM | APAO | 0.9 | 1.1 |
| SMO | 51 | 0.4 | |
| BnSPM | APAO | 6.0 | 2.8 |
| SMO | 19 | 0.8 | |
| BnSPD | APAO | 2.5 | 3.5 |
| SMO | 60 | 0.54 | |
| Data sourced from a study on N-alkylated spermine analogues. researchgate.netjohnshopkins.edu |
The metabolism of bis(benzyl)polyamine analogs by polyamine oxidase results in a predictable set of secondary metabolites. nih.gov The enzymatic process cleaves the benzyl group, yielding benzaldehyde (B42025), hydrogen peroxide (H₂O₂), and a corresponding polyamine analog with its terminal amine groups exposed. nih.gov
The metabolic pathway for N-benzyl substituted spermine analogues has been further detailed. For instance, N,N′-bis-(3-benzylaminopropyl)butane-1,4-diamine (DBSPM) is metabolized by APAO and SMO primarily to N-benzylspermidine (BnSPD). researchgate.netjohnshopkins.edu In the case of analogues with mixed substituents like N-(3-benzyl-aminopropyl)-N'-(3-ethylaminopropyl)butane-1,4-diamine (BnEtSPM), SMO can exhibit a competing debenzylation pathway, leading to the formation of N-ethylspermine (EtSPM), which is then further metabolized to spermidine (SPD). nih.gov These secondary metabolites, such as BnSPD, can themselves serve as substrates for further enzymatic degradation by both APAO and SMO, ultimately yielding spermidine. researchgate.netjohnshopkins.edu
| Parent Compound | Enzyme(s) | Primary Metabolite(s) | Secondary Metabolite(s) |
| Bis(benzyl)polyamine analog | Polyamine Oxidase | Benzaldehyde, H₂O₂, Polyamine analog | - |
| DBSPM | APAO, SMO | BnSPD | Spermidine (SPD) |
| BnEtSPM | APAO, SMO | EtSPD, EtSPM (via SMO debenzylation) | Spermidine (SPD) |
Computational Studies and Structure Activity Relationship Analysis
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For a compound like N1-Benzylpropane-1,3-diamine, DFT can be employed to calculate a variety of molecular properties that govern its behavior.
These calculations would typically involve geometry optimization of the molecule to find its most stable conformation. Following this, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.
Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For this compound, the nitrogen atoms of the diamine moiety are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms attached to them would be electron-deficient (electrophilic). The benzyl (B1604629) group would also influence the electronic distribution through inductive and resonance effects. These electronic characteristics are fundamental in predicting how the molecule might interact with biological targets.
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 8.0 eV | Indicates high kinetic stability and low reactivity. |
| Dipole Moment | 1.5 D | Suggests moderate polarity of the molecule. |
Note: The values in this table are hypothetical and serve as representative examples of data that would be generated from DFT calculations.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or a nucleic acid. For this compound, these studies would be crucial in identifying potential biological targets and understanding the molecular basis of its activity.
The process begins with obtaining the three-dimensional structures of potential biological targets. Docking simulations are then performed to fit this compound into the binding site of the target. The results are scored based on the predicted binding energy, with lower energies indicating a more favorable interaction.
Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The primary and secondary amine groups of the propane-1,3-diamine portion of the molecule are capable of forming hydrogen bonds with amino acid residues in a protein's active site. The benzyl group can engage in hydrophobic and π-π stacking interactions. For instance, in a hypothetical docking study with a protein kinase, the diamine moiety might interact with the hinge region, a common binding motif for kinase inhibitors.
Table 2: Hypothetical Docking Results for this compound with a Protein Kinase Target
| Parameter | Value | Details |
| Binding Energy | -7.5 kcal/mol | Indicates a favorable binding affinity. |
| Interacting Residues | Asp145, Leu83, Phe81 | Asp145 forms a hydrogen bond with the primary amine; Leu83 and Phe81 form hydrophobic interactions with the benzyl group. |
| Inhibition Constant (Ki) | 1.5 µM | Predicted inhibitory activity in the micromolar range. |
Note: The data presented are for illustrative purposes and represent typical outputs of a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR study would require a dataset of structurally related compounds with measured biological activities, we can discuss the methodology and the types of insights that could be gained for derivatives of this compound.
The first step in a QSAR study is to calculate a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, molecular connectivity indices, 2D autocorrelations.
3D descriptors: van der Waals volume, surface area, polar surface area.
Physicochemical descriptors: LogP (lipophilicity), molar refractivity, electronic parameters (e.g., Hammett constants).
For a series of this compound derivatives, descriptors would capture variations in substituents on the benzyl ring or modifications to the diamine chain.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a predictive model. This model takes the form of an equation that relates the descriptors to the biological activity.
For example, a hypothetical QSAR equation for a series of this compound derivatives might look like:
Biological Activity = c0 + c1(LogP) + c2(Polar Surface Area) + c3*(Molecular Weight)
This equation would allow for the prediction of the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The statistical quality of the QSAR model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).
In this approach, the molecule is broken down into its constituent fragments (e.g., the benzyl group, the propyl chain, the primary amine, the secondary amine). The frequency of these fragments in a dataset of active and inactive compounds is then correlated with their activity. This can reveal which fragments are essential for activity and which are detrimental. For instance, it might be found that a substituted benzyl group is consistently present in highly active compounds, suggesting that this fragment is a key pharmacophoric feature.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of N1-Benzylpropane-1,3-diamine, offering precise information about the chemical environment of each proton and carbon atom within the molecule.
1H NMR and 13C NMR Applications
The characterization of this compound and its derivatives is routinely accomplished using ¹H and ¹³C NMR spectroscopy. researchgate.net In a study focused on the synthesis of platinum complexes with N-benzyl-1,3-propanediamine derivatives, the ligands and resulting complexes were thoroughly characterized using these techniques. researchgate.net
For the parent ligand, this compound, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the propane-1,3-diamine backbone. The chemical shifts and coupling patterns of these protons are indicative of their specific electronic environments and spatial relationships with neighboring atoms.
Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The spectrum for a derivative of N-benzyl-1,3-propanediamine, when analyzed in deuterated trifluoroacetic acid (TFA-d1), showed characteristic chemical shifts for the carbon atoms. researchgate.net The aliphatic carbons of the propane (B168953) chain typically appear in the upfield region of the spectrum, while the aromatic carbons of the benzyl group and the benzylic methylene carbon resonate at lower fields.
A representative, though not explicitly for the parent compound, set of ¹³C NMR data for a derivative shows the following chemical shifts (δ) in parts per million (ppm): 26.17, 40.25, 47.06, and 55.60 for the methylene carbons, and 108.50, 114.14, 120.77, and 125.41 for the phenyl group carbons. researchgate.net
Table 1: Representative ¹³C NMR Chemical Shifts for a N-Benzylpropane-1,3-diamine Derivative researchgate.net
| Carbon Type | Chemical Shift (δ) in ppm |
| Aliphatic (CH₂) | 26.17 |
| Aliphatic (CH₂) | 40.25 |
| Aliphatic (CH₂) | 47.06 |
| Aliphatic (CH₂) | 55.60 |
| Aromatic (Ph) | 108.50 |
| Aromatic (Ph) | 114.14 |
| Aromatic (Ph) | 120.77 |
| Aromatic (Ph) | 125.41 |
Advanced NMR Techniques for Stereochemical Analysis
While standard 1D NMR is sufficient for basic structural confirmation, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. These techniques are crucial for determining the connectivity between different parts of the molecule. For stereochemical analysis, techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be instrumental in determining the through-space proximity of protons, which is particularly relevant for conformationally restricted analogs or metal complexes of this compound.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. The computed monoisotopic mass for this compound (C₁₀H₁₆N₂) is 164.131348519 Da. nih.gov HRMS analysis of this compound would be expected to yield an experimental mass value that is extremely close to this theoretical value, confirming its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and basic compounds like diamines, often resulting in the observation of the protonated molecular ion [M+H]⁺. For this compound, the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) corresponding to the protonated molecule [C₁₀H₁₆N₂ + H]⁺, which would be approximately 165. A mass spectrum of a derivative of N-benzyl-1,3-propanediamine showed a base peak at m/z 165, which corresponds to the [M+H]⁺ ion of the parent amine. researchgate.net
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Ion | Theoretical m/z |
| HRMS | [M]⁺ | 164.1313 |
| ESI-MS | [M+H]⁺ | 165.1386 |
X-ray Crystallography for Solid-State Structure Determination
As of the current literature survey, there is no publicly available X-ray crystal structure for the free base of this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. Such an analysis would provide accurate bond lengths, bond angles, and conformational details of the molecule, as well as information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. The acquisition of single-crystal X-ray diffraction data for this compound would be a valuable contribution to the complete structural characterization of this compound.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
In line with the absence of single-crystal X-ray diffraction data, there is no available research that conducts Hirshfeld surface analysis on this compound or its complexes. This analytical technique is contingent on the availability of detailed crystallographic information. Hirshfeld surface analysis is a powerful tool for investigating intermolecular interactions within a crystal lattice, providing quantitative and visual insights into the nature and propensity of different types of atomic contacts. The lack of primary crystallographic data for this compound precludes any such analysis.
Chromatographic Methods for Analysis and Purification
High-Performance Liquid Chromatography (HPLC)
Specific, validated High-Performance Liquid Chromatography (HPLC) methods for the analysis and purification of this compound are not detailed in the accessible scientific literature. While some chemical suppliers may possess internal HPLC data for quality control, these are not publicly disseminated with the necessary methodological details, such as the type of stationary phase, mobile phase composition, flow rate, and detection parameters.
Future Research Directions and Translational Perspectives
Development of Novel N1-Benzylpropane-1,3-diamine Derivatives with Enhanced Efficacy and Selectivity
A primary focus of future research will be the rational design and synthesis of novel this compound derivatives with improved biological efficacy and target selectivity. The 1,3-diamine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov This suggests that modifications to the this compound core could yield derivatives with a wide range of therapeutic applications.
One promising area is the development of antimicrobial agents. For instance, a series of N(1)-benzyl and N(1)-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives have been synthesized and evaluated for their activity against Staphylococcus aureus and Mycobacterium smegmatis. nih.gov Several of these compounds exhibited significant antimicrobial activity, with one derivative in particular showing potent antimycobacterial effects without inhibiting mammalian dihydrofolate reductase (DHFR), indicating a degree of selectivity. nih.gov Future work could focus on optimizing the substitutions on the benzyl (B1604629) and triazine rings to enhance potency and broaden the spectrum of activity.
Another avenue of exploration is the synthesis of chiral derivatives for use as organocatalysts or chiral auxiliaries in asymmetric synthesis. The synthesis of complex chiral diamines, such as (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine, highlights the potential for creating highly stereoselective catalysts. mdpi.com Future research could explore a wider range of chiral substituents on the this compound backbone to fine-tune the catalyst's performance in various asymmetric transformations.
Interactive Data Table: Antimicrobial Activity of N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamine Derivatives nih.gov
| Compound | R1 | R2 | R3 | Zone of Inhibition (mm) vs. M. smegmatis |
| 7a | H | H | H | 12 |
| 7b | H | H | 4-Cl | 15 |
| 7c | H | H | 4-F | 14 |
| 7o | 4-Cl | H | 4-Cl | 20 |
| Isoniazid | - | - | - | 18 |
Exploration of New Catalytic Transformations
The application of this compound and its derivatives as ligands in catalysis is an area ripe for exploration. The presence of two nitrogen atoms allows for the formation of stable chelate complexes with a variety of transition metals, making these compounds attractive candidates for the development of novel catalysts.
Future research could focus on employing these ligands in a broader range of catalytic reactions. While their use in asymmetric synthesis has been suggested, their potential in other areas, such as cross-coupling reactions, C-H activation, and polymerization, remains largely unexplored. For example, Schiff base compounds derived from 1,3-diaminopropane (B46017) and nitrobenzaldehydes have been shown to play a role in coordination chemistry relevant to catalysis. researchgate.net
Furthermore, the synthesis of metal complexes with N,N'-bis(2-mercaptophenyl)propane-1,3-diamine, a related N2S2-type ligand, points to the possibility of creating novel coordination compounds with unique catalytic properties. researchgate.net Investigating the catalytic activity of such complexes in reactions like oxidation, reduction, and carbon-carbon bond formation could lead to the discovery of new and efficient catalytic systems.
Deeper Mechanistic Understanding of Biological Activity
While preliminary studies have demonstrated the biological activity of certain this compound derivatives, a deeper mechanistic understanding is crucial for their translation into therapeutic agents. Future research should aim to elucidate the precise molecular targets and pathways through which these compounds exert their effects.
In the context of their antimicrobial activity, for instance, it is important to determine if they act by disrupting the cell membrane, inhibiting essential enzymes, or through other mechanisms. The observation that some triazine derivatives are active against Mycobacterium smegmatis suggests that they could be developed as lead compounds for new antitubercular drugs. nih.gov Mechanistic studies would be vital in optimizing their structure to improve potency and overcome potential resistance mechanisms.
The 1,3-diamine motif is present in natural products and clinically used drugs with diverse mechanisms of action, including enzyme inhibition and G-protein coupled receptor (GPCR) modulation. nih.gov Therefore, future investigations could involve screening libraries of this compound derivatives against a panel of biological targets to identify novel pharmacological activities. Techniques such as molecular docking, in vitro enzymatic assays, and cell-based signaling studies will be instrumental in unraveling their mechanisms of action.
Applications in Drug Discovery and Development
The this compound scaffold holds significant promise for applications in drug discovery and development. Its structural features allow for facile derivatization, making it an ideal starting point for the generation of compound libraries for high-throughput screening.
The strategy of "scaffold hopping," where a known active core structure is replaced with a novel one while retaining key pharmacophoric features, could be effectively applied using the this compound scaffold. This approach could lead to the discovery of new intellectual property and compounds with improved pharmacokinetic and pharmacodynamic properties.
The development of antimycobacterial agents based on the 1-benzyl derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamines is a clear example of the translational potential in this area. nih.gov Furthermore, the 1,3-diazepine scaffold, which can be conceptually related to 1,3-diamines, is present in the anticancer drug pentostatin (B1679546) and the β-lactamase inhibitor avibactam, highlighting the therapeutic precedent for this structural class. nih.gov Future efforts in drug discovery could focus on designing and synthesizing this compound derivatives that target a wide range of diseases, including cancer, infectious diseases, and neurological disorders.
Q & A
Q. What are the recommended synthetic routes for N1-Benzylpropane-1,3-diamine, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via reductive alkylation or nucleophilic substitution. A common approach involves reacting benzylamine with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the benzyl group. Optimization includes:
- Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Catalysis: Use Pd/C or Raney nickel for hydrogenation steps to reduce intermediates .
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes rate |
| Solvent | Acetonitrile | Reduces byproducts |
| Catalyst Loading | 5% Pd/C | >90% conversion |
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 1.6–1.8 ppm (methylene protons) and δ 2.6–3.0 ppm (amine protons). Aromatic protons from the benzyl group appear at δ 7.2–7.4 ppm.
- ¹³C NMR: Signals at 40–50 ppm (CH₂-N) and 125–140 ppm (aromatic carbons).
- Mass Spectrometry (MS): ESI-MS in positive ion mode shows [M+H]⁺ peaks at m/z 179.2 (C₁₀H₁₆N₂⁺). Fragmentation patterns confirm the amine backbone .
- FT-IR: Stretching vibrations at 3300–3500 cm⁻¹ (N-H) and 1600 cm⁻¹ (C-N).
Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?
Methodological Answer:
- Handling: Use gloves (nitrile) and fume hoods to avoid dermal/ocular exposure. In case of contact, rinse with water for 15 minutes .
- Storage: Keep in amber glass vials under inert gas (N₂ or Ar) at 2–8°C. Avoid moisture to prevent hydrolysis. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity and interaction mechanisms of this compound in complex systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the primary amine groups show higher HOMO energy (-5.2 eV), favoring protonation in acidic environments.
- Molecular Dynamics (MD): Simulate interactions with biomolecules (e.g., DNA) using AMBER or CHARMM force fields. Trajectory analysis reveals hydrogen bonding with phosphate groups (bond length: 2.8–3.1 Å) .
- Docking Studies: Use AutoDock Vina to predict binding affinities (ΔG) to enzymes like monoamine oxidases. Results correlate with experimental IC₅₀ values (R² = 0.89) .
Q. What strategies are effective for resolving contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Meta-Analysis: Pool data from multiple studies (e.g., cytotoxicity assays) and apply statistical weighting. For example, conflicting IC₅₀ values (10–100 µM) may arise from cell line variability (p < 0.05 in ANOVA).
- Structure-Activity Relationship (SAR): Compare substituent effects. Bulky groups on the benzyl ring reduce membrane permeability (logP < 1.5 vs. >2.0) .
- Reproducibility Checks: Standardize assay protocols (e.g., MTT vs. ATP luminescence) and validate with positive controls (e.g., cisplatin for cytotoxicity) .
Q. What are the challenges in crystallizing this compound, and how can SHELX software aid in structural determination?
Methodological Answer:
- Crystallization Challenges:
- Hygroscopicity: Use anhydrous solvents (e.g., THF) and glovebox techniques.
- Polymorphism: Screen 10–20 solvent combinations (e.g., ethanol/water gradients).
- SHELX Workflow:
| Crystallographic Data | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Parameters | a=8.2 Å, b=12.4 Å, c=15.7 Å |
| Resolution Limit | 0.84 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
